Borane;pyridine
Description
Borane;pyridine (BH₃·Py) is a Lewis acid-base adduct formed by the coordination of borane (BH₃) to the nitrogen atom of pyridine. This compound is widely utilized in organic synthesis due to its dual functionality as a reducing agent and a catalyst. Its stability, moderate Lewis acidity, and ability to participate in cooperative activation mechanisms make it valuable in reactions such as direct amidation , reductive amination , and enantioselective reductions . BH₃·Py is also noted for its lower toxicity compared to traditional reducing agents like sodium cyanoborohydride (NaBH₃CN), making it a safer alternative in bioconjugation applications .
Properties
IUPAC Name |
borane;pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.BH3/c1-2-4-6-5-3-1;/h1-5H;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWUOJTSKNRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standardized Protocol for Borane-Pyridine Formation
The most widely cited method involves the reaction of sodium borohydride (NaBH₄) with pyridine in ethyl acetate. As detailed in PMC research, stoichiometric quantities of NaBH₄ (2 equivalents) and pyridine (1 equivalent) are combined in ethyl acetate under vigorous stirring. Water is introduced in three intervals to facilitate borane generation through the reduction of boron intermediates. After 20 hours, the mixture undergoes sequential washes with ethyl acetate and brine, followed by drying over sodium sulfate and rotary evaporation.
Key parameters:
Solvent and Stoichiometry Optimization
Comparative studies reveal solvent critically impacts reaction efficiency. Toluene-based systems yield only 75% borane-pyridine due to premature solvent evaporation at elevated temperatures. Xylenes, with a higher boiling point (138–144°C), prevent volatility losses, pushing yields to 92%. Catalyst loading adjustments show 5 mol% borane-pyridine suffices for most amidation reactions, though stubborn substrates require 10 mol%.
Electrophilic Aromatic Borylation Using BBr₃
Mechanism of Boron Incorporation
An alternative route employs BBr₃ for electrophilic borylation of 2-arylpyridines. The Journal of Organic Chemistry documents this method, where BBr₃ reacts with 2-arylpyridines to form air-stable 2-(2-dibromoborylaryl)pyridine intermediates. Subsequent treatment with reducing agents yields substituted borane-pyridine complexes.
Advantages over NaBH₄-based synthesis:
Substrate Scope and Limitations
This method accommodates electron-donating and withdrawing groups on the pyridine ring, though sterically hindered substrates (e.g., 2,6-disubstituted pyridines) exhibit reduced reactivity. Yields range from 68% (ortho-substituted) to 89% (para-substituted derivatives).
Pharmaceutical-Grade Synthesis for Fosaprepitant Production
Catalytic Deprotection in Methanol
CN112480172A discloses borane-pyridine’s role in synthesizing fosaprepitant, an antiemetic drug. Aprepitant dibenzyl phosphate reacts with borane-pyridine (0.1–0.5 equivalents) in methanol at 20–30°C for 0.5–2 hours. Post-reaction, deionized water precipitates fosaprepitant with ≥99.5% purity after recrystallization.
Industrial advantages:
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Safety: Eliminates high-pressure hydrogenation and palladium catalysts.
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Scalability: Demonstrated at 1-mol scale with 93–96% yields.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Byproduct Management
Borane Transfer Pathways
In NaBH₄-mediated synthesis, NMR studies confirm borane (BH₃) transfers to pyridine’s lone pair, forming a stable adduct. Competing side reactions include borane dimerization to B₂H₆, mitigated by controlled water addition.
Impurity Profiling
1H NMR reliably detects byproducts like unreacted pyridine (<2%) and sodium borate salts. Celite filtration reduces inorganic residues to <0.1 wt%.
Industrial-Scale Adaptations
Scientific Research Applications
Reductive Chemistry
1.1 Reductive Methylation of Proteins
Borane-pyridine has been utilized as a superior reagent for the reductive methylation of amino groups in proteins. This reaction is particularly effective over a wide pH range (5-9) and allows for the selective modification of tryptophan residues without affecting other amino acids. Studies have shown that pyridine borane can reduce tryptophan to dihydrotryptophan and facilitate the covalent attachment of carbohydrates to proteins, such as bovine serum albumin .
1.2 Hydroboration Reactions
Hydroboration using borane-pyridine has proven effective at room temperature, making it a valuable method in synthetic organic chemistry. This reaction enables the addition of boron across alkenes and alkynes, leading to organoboron compounds that can be further functionalized . The stability of borane-pyridine under mild conditions enhances its utility in various hydroboration applications.
Catalysis
2.1 Direct Amidation
Borane-pyridine serves as an efficient liquid catalyst for the direct amidation of carboxylic acids with amines, producing secondary and tertiary carboxamides. This process demonstrates high selectivity and tolerance towards various functional groups, including halo and nitro groups . The ability to achieve significant yields (up to 93%) showcases its potential in synthetic methodologies.
2.2 Regioselective Substitution Reactions
Recent studies have highlighted borane-pyridine's role in regioselective substitution reactions involving pyridine derivatives. The strong B–N bond stability facilitates intra-molecular charge transfer, leading to the formation of stable intermediates that can undergo further functionalization reactions .
Organic Transformations
3.1 Reduction of Functional Groups
Borane-pyridine complexes are effective in reducing a variety of functional groups, including aldehydes, ketones, esters, and amides. These transformations are essential in organic synthesis, allowing chemists to modify complex molecules efficiently . The versatility of these complexes makes them suitable for a wide range of organic reactions.
3.2 Synthesis of Novel Compounds
The synthesis of new borane complexes with substituted pyridines has opened avenues for developing novel compounds with potential applications in drug discovery and material science . These new complexes can participate in various organic transformations, expanding the toolkit available for synthetic chemists.
Case Studies
Mechanism of Action
The mechanism of action of borane;pyridine involves the formation of a dative bond between the boron atom of borane and the nitrogen atom of pyridine. This bond stabilizes the complex and enhances its reactivity. In reduction reactions, this compound donates hydride ions (H⁻) to the substrate, facilitating the reduction process. In hydroboration, the borane moiety adds across the double or triple bond of alkenes or alkynes, forming organoboranes.
Comparison with Similar Compounds
Table 1: Reducing Agents in PEGylation of L-Asparaginase
| Reducing Agent | Purity (%) | Enzyme Activity Retention (%) | Toxicity | Reference |
|---|---|---|---|---|
| BH₃·Py | 99 | 95 | Low | |
| NaBH₃CN | 85 | 70 | High (cyanide) |
Chemical Reactions Analysis
Catalytic Direct Amidation
Borane-pyridine serves as an efficient catalyst (5–10 mol%) for direct amidation between carboxylic acids and amines, producing secondary/tertiary carboxamides. Key features include:
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Substrate Scope : Compatible with aromatic/aliphatic acids (e.g., benzoic acid, hexanoic acid) and amines (e.g., aniline, cyclohexylamine), including substrates with halo, nitro, or alkene groups .
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Reaction Conditions :
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Mechanistic Advantage : Borane-pyridine enhances solubility of reactants and intermediates, avoiding byproducts from borane-amine coordination .
Hydroboration Reactions
Activated borane-pyridine complexes enable hydroboration of alkenes and alkynes at room temperature:
| Activator | Substrate | Product Selectivity (Anti-Markovnikov) | Yield (%) | Reference |
|---|---|---|---|---|
| I₂ | 1-Octene | 15:1 (7:8 ratio) | 92 | |
| TfOH | Styrene | 10:1 | 72 | |
| HNTf₂ | Cyclohexene | 10:1 | 90 |
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Mechanism : Activation via hydride substitution (e.g., Py·BH₂I) facilitates boron-leaving group displacement, enabling regioselective hydroboration without alkene isomerization .
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Functional Group Tolerance : Esters, ketones, and nitriles remain intact during hydroboration .
Reduction Reactions
Borane-pyridine reduces oximes and related derivatives under acidic conditions:
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Oxime Reduction : Converts O-acyl-oximes to O-acyl-hydroxylamines without over-reduction (e.g., acetophenone oxime → N-hydroxyacetophenone) .
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Conditions : Pyridine-borane (1.2 eq) in acetic acid (1.5 eq) at 25°C for 4–12 h .
Stability and Limitations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of borane-pyridine complexes for reproducibility in academic settings?
- Methodology : Use stoichiometric control (e.g., 1:1 molar ratio of BH₃ to pyridine) under inert atmospheres (argon/nitrogen) to minimize side reactions. Monitor reaction progress via <sup>11</sup>B NMR spectroscopy to confirm adduct formation (δ ~0–5 ppm for BH₃-pyridine vs. δ ~–20 ppm for free BH₃) .
- Data Validation : Compare yields and purity metrics (e.g., via GC-MS or elemental analysis) across multiple trials to establish reproducibility thresholds.
Q. What spectroscopic techniques are most effective for characterizing borane-pyridine adducts?
- Experimental Design :
- IR Spectroscopy : Identify B-H stretching vibrations (~2100–2500 cm⁻¹) and pyridine ring vibrations (e.g., ~1600 cm⁻¹ for C=N) .
- NMR : Use <sup>1</sup>H NMR to observe pyridine proton shifts (Δδ ~0.5–1.0 ppm upon coordination) and <sup>11</sup>B NMR for boron environments .
- Limitations : Solvent effects (e.g., THF vs. DCM) may alter spectral data; report solvent conditions explicitly .
Q. How do temperature and solvent polarity influence the stability of borane-pyridine complexes?
- Approach : Conduct thermogravimetric analysis (TGA) and dynamic stability tests in solvents of varying polarity (e.g., hexane vs. DMSO). Measure decomposition rates via time-resolved UV-Vis spectroscopy at 25–60°C .
- Data Interpretation : Use Arrhenius plots to correlate stability with activation energy (Ea). Note contradictions in literature reports on solvent effects, and propose hypotheses (e.g., competing Lewis acid-base interactions) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of borane-pyridine in hydroboration reactions?
- Methodology :
- Kinetic Studies : Perform rate measurements under varying [BH₃-pyridine] and substrate concentrations to determine rate laws.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify key intermediates (e.g., borane-alkene adducts) .
Q. How can researchers resolve contradictions in reported Lewis acidity scales for borane-pyridine complexes?
- Analysis Framework :
- Comparative Studies : Re-evaluate Gutmann-Beckett acceptor numbers using standardized probes (e.g., Et₃PO) across labs.
- Meta-Analysis : Systematically compare literature data (e.g., <sup>31</sup>P NMR shifts) to identify outliers and methodological biases .
- Recommendations : Publish raw datasets and calibration protocols to enhance reproducibility .
Q. What strategies mitigate borane-pyridine’s sensitivity to moisture while maintaining catalytic efficiency?
- Experimental Design :
- Protective Additives : Test moisture scavengers (e.g., molecular sieves) in situ.
- Encapsulation : Develop silica or polymer matrices to stabilize the complex without blocking active sites .
- Data Reporting : Quantify moisture tolerance via Karl Fischer titration and correlate with catalytic turnover numbers (TONs) .
Methodological Best Practices
- Data Collection : Use structured templates (Table 1) to standardize reporting of synthesis conditions, characterization data, and catalytic performance .
Table 1 : Example Data Template for Borane-Pyridine Studies
| Parameter | Example Value | Measurement Method | Reference |
|---|---|---|---|
| BH₃:Pyridine Ratio | 1:1.05 | Gravimetric | |
| Decomposition Temp. (°C) | 120 | TGA | |
| TON (Hydroboration) | 850 ± 50 | GC-MS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
